Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate
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Overview
Description
Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate is a chemical compound with the molecular formula C18H13ClFNO4S and a molecular weight of 393.81 g/mol . It belongs to the class of quinoline derivatives and is characterized by the presence of a chloro, fluorosulfonyl, and ethyl ester functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Sulfonylation: The fluorosulfonyl group is introduced by reacting the intermediate with fluorosulfonyl chloride (FSO2Cl) under controlled conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorosulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Hydrolysis: Formation of 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-(4-methylsulfonylphenyl)-6-quinolinecarboxylate
- Ethyl 4-chloro-2-(4-nitrophenyl)-6-quinolinecarboxylate
- Ethyl 4-chloro-2-(4-aminophenyl)-6-quinolinecarboxylate
Uniqueness
Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
64415-12-9 |
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Molecular Formula |
C18H13ClFNO4S |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
ethyl 4-chloro-2-(4-fluorosulfonylphenyl)quinoline-6-carboxylate |
InChI |
InChI=1S/C18H13ClFNO4S/c1-2-25-18(22)12-5-8-16-14(9-12)15(19)10-17(21-16)11-3-6-13(7-4-11)26(20,23)24/h3-10H,2H2,1H3 |
InChI Key |
IAEGOMJZXABRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=C(C=C3)S(=O)(=O)F |
Origin of Product |
United States |
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